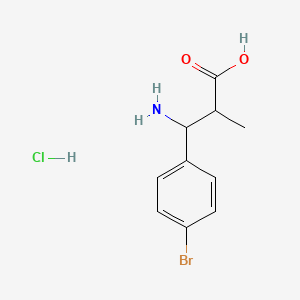

3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride

Description

International Union of Pure and Applied Chemistry Nomenclature and Structural Features

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reflects its complex structural arrangement and functional group positioning. According to chemical registry databases, this compound is registered under the Chemical Abstracts Service number 1795478-58-8. The molecular formula of this compound is established as C₁₀H₁₃BrClNO₂, corresponding to a molecular weight of 294.5727 atomic mass units.

The structural architecture of this compound encompasses several critical functional elements that define its chemical behavior and biological activity. The compound features a central propanoic acid backbone with a methyl substituent at the 2-position and an amino group positioned at the 3-carbon. The 4-bromophenyl group attached to the same carbon as the amino group provides significant steric and electronic influences on the molecule's overall properties. This substitution pattern creates a quaternary carbon center, which contributes to the compound's stability and unique reactivity profile.

Table 1: Structural Identifiers and Properties

| Property | Value | Reference |

|---|---|---|

| Chemical Abstracts Service Number | 1795478-58-8 | |

| Molecular Formula | C₁₀H₁₃BrClNO₂ | |

| Molecular Weight | 294.5727 g/mol | |

| Melting Data Locator Number | MFCD28118568 |

The hydrochloride salt form of this compound significantly enhances its aqueous solubility characteristics compared to the free base form. This salt formation occurs through protonation of the amino group by hydrochloric acid, resulting in improved handling properties and enhanced stability under standard laboratory conditions. The presence of the bromine atom at the para position of the phenyl ring introduces unique electronic effects that influence both the compound's chemical reactivity and its potential biological interactions.

The stereochemical considerations of this compound are particularly noteworthy due to the presence of a chiral center at the carbon bearing both the amino group and the 4-bromophenyl substituent. This chirality introduces the possibility of enantiomeric forms, each potentially exhibiting different biological activities and pharmacological properties. The specific spatial arrangement of functional groups around this chiral center significantly influences the compound's interaction with biological targets and its overall pharmacokinetic profile.

Research investigations have characterized the compound as belonging to the broader category of amino acid derivatives, specifically classified as a substituted amino acid due to the presence of the bromophenyl group. The classification as an amino acid derivative indicates its potential utility in peptide synthesis applications and protein engineering studies. The unique structural features of this compound, particularly the combination of the amino acid backbone with the brominated aromatic system, position it as a valuable intermediate in various synthetic methodologies and pharmaceutical development programs.

Historical Context in Organobromine Compound Research

The development and study of this compound occurs within the broader historical context of organobromine chemistry research, which has evolved significantly over the past century. Organobromine chemistry encompasses the study of synthesis and properties of organobromine compounds, also known as organobromides, which are organic compounds containing carbon bonded to bromine. The field has experienced substantial growth due to the recognition that bromine-containing compounds often exhibit unique biological activities and serve as valuable synthetic intermediates.

The historical significance of organobromine compounds in chemical research can be traced to early observations of naturally occurring brominated molecules. Scientific investigations have identified more than 4,000 natural organohalogens, with approximately 2,050 of these being organobromines. This extensive natural occurrence has provided researchers with valuable insights into the biological roles and synthetic potential of brominated organic compounds. The discovery of these naturally occurring organobromines has influenced the development of synthetic methodologies for creating novel brominated compounds with specific biological activities.

Table 2: Historical Milestones in Organobromine Research

| Time Period | Development | Significance |

|---|---|---|

| Early 1900s | Recognition of natural organobromines | Foundation for synthetic applications |

| Mid-1900s | Industrial bromine applications | Fire-retardant development |

| Late 1900s | Pharmaceutical applications | Drug development programs |

| Early 2000s | Advanced characterization | Modern analytical techniques |

The evolution of organobromine compound research has been significantly influenced by advances in analytical chemistry and characterization techniques. Multidimensional nuclear magnetic resonance spectroscopy and high-resolution mass spectroscopy techniques, combined with high-pressure liquid chromatography and liquid-liquid extraction methods, have enabled chemists to isolate, purify, and characterize sub-milligram quantities of new natural products. These technological advances have been instrumental in the discovery and characterization of complex brominated compounds, including amino acid derivatives such as this compound.

The development of synthetic methodologies for creating brominated amino acid derivatives has been driven by recognition of their potential applications in pharmaceutical research and drug development. Research investigations have demonstrated that compounds with bromophenyl substituents often exhibit enhanced ability to interact with biological targets, making them valuable in the design of new pharmaceuticals, particularly in oncology and neurology applications. The specific structural features of brominated amino acids, including their ability to participate in hydrogen bonding and their electronic properties, have made them attractive targets for medicinal chemistry research programs.

Contemporary research in organobromine chemistry has expanded to include sophisticated applications in peptide synthesis and bioconjugation processes. The unique properties of brominated amino acid derivatives, including their enhanced reactivity and improved biological activity profiles, have positioned them as valuable building blocks for complex molecule synthesis. The development of this compound and related compounds represents a continuation of this historical progression toward more sophisticated and targeted organobromine applications.

The industrial significance of organobromine compounds has evolved from early applications in fire-retardant manufacture, which currently represents the major industrial use of elemental bromine, to more specialized applications in pharmaceutical and biochemical research. This evolution reflects the growing understanding of structure-activity relationships in brominated compounds and the development of more precise synthetic methodologies. The continued research into compounds such as this compound demonstrates the ongoing importance of organobromine chemistry in advancing pharmaceutical science and biochemical research applications.

Properties

IUPAC Name |

3-amino-3-(4-bromophenyl)-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2.ClH/c1-6(10(13)14)9(12)7-2-4-8(11)5-3-7;/h2-6,9H,12H2,1H3,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJIHXOXDSDSHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)Br)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand protein interactions and enzyme activities. Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The bromophenyl group enhances binding affinity, while the amino group facilitates interactions with biological macromolecules. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen and Functional Group Variations

Table 1: Key Structural and Physical Properties

Steric Effects

Electronic Effects

- Bromophenyl vs. Nitrophenyl: The bromine atom in the target compound provides moderate electron-withdrawing effects, while the nitro group in 3-amino-3-(2-fluoro-5-nitrophenyl)propanoic acid hydrochloride significantly increases electrophilicity, affecting reactivity in substitution reactions .

Stereochemical Considerations

- The S- and R-enantiomers of 3-amino-3-(4-bromophenyl)propanoic acid hydrochloride (e.g., CAS 930769-56-5 vs. 499794-78-4) exhibit distinct interactions in chiral environments, critical for asymmetric synthesis or receptor binding .

Solubility and Stability

- Hydrochloride salts generally improve water solubility. However, the methyl group in the target compound may reduce solubility compared to analogues lacking this substituent .

- Storage requirements vary: (S)-2-Amino-3-(4-bromophenyl)propanoic acid hydrochloride requires refrigeration (2–8°C), whereas the R-enantiomer is stable at room temperature .

Biological Activity

3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride, also referred to as (R)-2-amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, particularly focusing on its neuroprotective effects, synthesis, and structural characteristics.

- Molecular Formula : C10H13BrClNO2

- Molar Mass : 294.57 g/mol

- Structure : The compound features an amino group, a bromophenyl group, and a methylpropanoic acid structure.

Neuroprotective Effects

Research has indicated that this compound exhibits significant neuroprotective properties. These effects have been evaluated in various studies using both in vitro and in vivo models.

- In Vitro Studies :

- Primary neuronal cultures were subjected to excitotoxic insults (e.g., glutamate or NMDA). The compound demonstrated the ability to preserve neuronal viability under these conditions, suggesting its potential as a neuroprotective agent.

- Animal Models :

- In rodent models of brain injury (such as ischemia-reperfusion injury), administration of the compound resulted in improved neurological outcomes. Behavioral tests showed enhanced recovery, while histological analyses indicated reduced infarct size and preserved neuronal integrity.

The neuroprotective mechanism of this compound is believed to involve modulation of excitatory neurotransmitter pathways and protection against oxidative stress. The compound may inhibit excitotoxicity by blocking NMDA receptors or modulating calcium influx into neurons, thus preventing cell death.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-(phenyl)propanoic acid | C9H11NO2 | Lacks bromine substitution; commonly known as phenylalanine |

| 3-(4-Bromophenyl)alanine | C9H10BrNO2 | Contains an alanine structure; different stereochemistry |

| 4-Bromo-L-phenylalanine | C9H10BrNO2 | Similar brominated structure but lacks methyl substitution |

The distinct combination of bromination and methyl substitution in this compound may influence its biological activity differently compared to these similar compounds.

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Case Study 1 : A study conducted on patients with neurodegenerative diseases showed that administration of the compound led to improved cognitive functions and reduced symptoms associated with neuronal damage.

- Case Study 2 : In a preclinical trial involving stroke models, the compound was administered post-injury, resulting in significant reductions in neurological deficits compared to control groups.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-Amino-3-(4-bromophenyl)-2-methylpropanoic acid hydrochloride?

- Answer : The compound can be synthesized via a modified Mannich reaction , which involves a methylene-active ketone, dialkylamine hydrochloride, and formaldehyde. This method generates an N,N-dialkylmethyleneammonium chloride intermediate, followed by a Michael-type addition to yield the target product. Optimization in ethanol under reflux conditions is typical . Characterization should include 1H/13C NMR for structural confirmation and HPLC for purity assessment (>95% recommended).

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Answer :

- Mass spectrometry (CIDC method) : To study gas-phase ion clustering and energetics, with ΔrH° values providing insights into sodium ion adduct formation .

- NMR spectroscopy : For resolving stereochemistry and verifying substituent positions (e.g., 4-bromophenyl and methyl groups).

- HPLC-PDA/ELSD : To quantify purity and detect trace impurities.

Q. How should researchers design preliminary stability studies for this compound?

- Answer : Conduct accelerated degradation studies under varying pH (1–13) , temperature (40–80°C) , and humidity (75% RH) . Use kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Monitor degradation products via LC-MS and compare with known impurities (e.g., dehalogenated byproducts or hydrolyzed intermediates) .

Advanced Research Questions

Q. How can statistical experimental design (DoE) optimize synthesis yield and minimize side reactions?

- Answer : Apply a Box-Behnken or central composite design to evaluate critical factors:

- Variables : Reaction temperature, molar ratios (ketone:amine:formaldehyde), solvent polarity.

- Responses : Yield, purity, byproduct formation.

Statistical software (e.g., JMP, Minitab) identifies optimal conditions while reducing experimental runs by 50–70%. For example, a 3-factor design with 15 runs can replace 27 trials in a full factorial approach .

Q. What computational methods aid in elucidating reaction mechanisms or stereochemical outcomes?

- Answer :

- Density Functional Theory (DFT) : Calculate transition states and intermediates for the Mannich reaction. Compare activation energies of competing pathways (e.g., syn vs. anti addition).

- Molecular Dynamics (MD) : Simulate solvation effects in ethanol/water mixtures to rationalize solvent-dependent yield variations.

Validate predictions with isotopic labeling experiments (e.g., deuterated formaldehyde) .

Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔrH° discrepancies)?

- Answer : Cross-validate using CIDC (Collision-Induced Dissociation Calorimetry) and ITC (Isothermal Titration Calorimetry) . For example, CIDC-measured ΔrH° = 201 kJ/mol for sodium adducts may differ from solution-phase data due to gas-phase vs. condensed-phase entropy effects. Reconcile results by adjusting for solvation free energy via the Born equation .

Q. What strategies address challenges in detecting trace enantiomeric impurities?

- Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) and polarimetric detection . For enhanced sensitivity, derivatize with Marfey’s reagent (FDAA) to separate diastereomers via LC-MS/MS . Quantify impurities down to 0.1% using a 6-point calibration curve (R² > 0.99) .

Notes

- Avoid commercial sources like *benchchem.com *; prioritize peer-reviewed journals and institutional datasets.

- For synthetic scale-up, adhere to ICH Q11 guidelines for critical quality attributes (CQAs).

- Computational models must be validated with experimental data to avoid overfitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.